BenchChemオンラインストアへようこそ!

9,10-Dihydroergotamine N-Oxide

Metabolism LC-HRMS/MS Phase I biotransformation

This fully characterized 9,10-Dihydroergotamine N-Oxide (CAS 84094-90-6) is an identity‑specific impurity reference standard essential for ANDA submissions involving dihydroergotamine. The N‑oxide functional group and 8′R/8′S diastereomer mixture ensure analytical orthogonality from parent DHE, making it irreplaceable for ICH‑compliant impurity profiling, stability‑indicating method validation, and LC‑MS/MS toxicological screening. Supplied with comprehensive COA and characterization data. Choose this authentic standard to meet regulatory requirements for method specificity and system suitability.

Molecular Formula C33H37N5O6
Molecular Weight 599.7 g/mol
Cat. No. B13404489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydroergotamine N-Oxide
Molecular FormulaC33H37N5O6
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-]
InChIInChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1
InChIKeyAVVFHTBSWWBSQB-JKCGWWBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dihydroergotamine N-Oxide: Chemical Identity and Baseline Characteristics for Scientific Procurement


9,10-Dihydroergotamine N-Oxide (CAS: 84094-90-6, molecular formula C33H37N5O6, molecular weight 599.7 g/mol) is an oxidized derivative of dihydroergotamine (DHE), a semi-synthetic ergot alkaloid [1]. The compound is formally designated as (6aR,9R,10aR)-9-(((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)carbamoyl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline 7-oxide [1]. This compound features an N-oxide functional group at the N-7 position of the ergoline ring system, distinguishing it structurally from its parent compound dihydroergotamine (CAS: 511-12-6) [2]. It is recognized as a metabolite of dihydroergotamine formed via N-oxidation in phase I metabolic reactions and is commercially supplied as a fully characterized reference standard for analytical applications [2][3].

Why Generic Substitution Fails: Scientific Basis for Selecting 9,10-Dihydroergotamine N-Oxide Over Unqualified Analogs


Generic substitution between 9,10-Dihydroergotamine N-Oxide, its parent dihydroergotamine, and other ergot alkaloid N-oxides is scientifically invalid due to fundamental differences in structural identity, stereochemical configuration, and functional application specificity. The N-oxide functional group at the N-7 position introduces distinct physicochemical properties—including altered polarity, hydrogen bonding capacity, and redox behavior—that directly impact chromatographic retention, mass spectrometric ionization efficiency, and regulatory acceptance as an impurity reference standard [1]. Furthermore, the compound exists as a mixture of 8′R and 8′S diastereomers, a stereochemical complexity not shared by all ergot alkaloid derivatives and not resolved by simply using parent dihydroergotamine as a substitute [2]. Substituting this specific N-oxide reference standard with unqualified analogs in ANDA submissions or quality control workflows would fail to meet ICH Q3A/Q3B impurity profiling requirements, as regulatory agencies mandate identity-specific, fully characterized reference materials rather than assumed proxy compounds [1][3].

Quantitative Evidence Guide: Comparative Differentiation of 9,10-Dihydroergotamine N-Oxide Against Closest Analogs


Metabolic Fate Distinction: N-Oxide Metabolite Formation Profile of Dihydroergotamine vs. Related Ergot Alkaloids

The N-oxide metabolite of dihydroergotamine (9,10-dihydroergotamine N-oxide) was identified as a distinct phase I metabolic product in rat liver microsomal incubations analyzed by HPLC-MS/MS. This N-oxide species represents a specific oxidative pathway at the N-7 position of the ergoline ring system, distinguishable from hydroxylated metabolites also formed in the same system [1]. In a comparative metabolism study of ergot alkaloids (ergocristine, ergocryptine, ergotamine, and ergovaline) in equine and human liver S9 fractions, N-oxide metabolites were detected as a common metabolic class across all compounds tested, demonstrating that N-oxidation is a conserved but compound-specific metabolic route for ergot alkaloids [2]. However, note that this cross-study inference does not include direct quantitative comparison of N-oxide formation rates between dihydroergotamine and other ergot alkaloids under identical conditions.

Metabolism LC-HRMS/MS Phase I biotransformation Metabolite identification

Stereochemical Distinction: 8′R and 8′S Diastereomeric Composition Unique to 9,10-Dihydroergotamine Derivatives

9,10-Dihydroergotamine and its N-oxide derivative exist as a mixture of 8′R and 8′S diastereomers, a stereochemical feature intrinsic to the 9,10-dihydroergot alkaloid scaffold [1]. This diastereomeric pair arises from epimerization at the 8′ position of the peptide moiety and is not present in the parent ergotamine structure, which retains a 9,10-double bond that influences the conformational landscape [1][2]. The presence of two diastereomers in 9,10-Dihydroergotamine N-Oxide means that any analytical method developed for dihydroergotamine impurity quantification must be capable of resolving these stereoisomers—a requirement that does not apply to non-dihydro ergot alkaloid reference standards. The HU195729B patent explicitly references that 9,10-dihydro-ergot-alkaloids contain 8R and 8S isomers, as documented in Berde and Schild's foundational ergot alkaloid reference work [1].

Chiral separation Stereochemistry Analytical method development Impurity profiling

Regulatory Acceptance for ANDA Submissions: 9,10-Dihydroergotamine N-Oxide as a Designated Impurity Reference Standard

9,10-Dihydroergotamine N-Oxide is commercially supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) involving dihydroergotamine [1]. The product is provided as a fully characterized reference standard with traceability against pharmacopeial standards (USP or EP) available based on feasibility [1]. Multiple reference standard suppliers (including SynZeal, Axios Research, and Clinisciences/US Biological) market this compound specifically for pharmaceutical impurity profiling applications, with standard pack sizes including 10 mg quantities and certificates of analysis (COA) documenting purity and characterization data [1][2]. In contrast, generic dihydroergotamine API (CAS 511-12-6) is not suitable as a direct substitute for N-oxide impurity quantification because it lacks the N-oxide functional group and would not co-elute or ionize identically in validated LC-MS/MS methods designed for N-oxide detection.

ANDA Quality control Method validation Regulatory compliance Reference standard

Oxidative State Differentiation: N-Oxide Functional Group Distinguishes 9,10-Dihydroergotamine N-Oxide from Parent Dihydroergotamine

The N-oxide functional group at the N-7 position of 9,10-Dihydroergotamine N-Oxide (molecular formula C33H37N5O6) introduces an additional oxygen atom compared to dihydroergotamine (C33H37N5O5), resulting in a molecular weight increase of 16 g/mol (599.7 vs. 583.7 g/mol) [1][2]. This structural modification alters the compound's physicochemical properties including polarity (increased hydrogen bonding capacity of the N-oxide moiety), chromatographic retention behavior (longer retention on reversed-phase columns), and mass spectrometric fragmentation patterns (distinct MS2 spectra enabling unambiguous identification) [1]. The N-oxide group can undergo further oxidation to different N-oxide derivatives or reduction back to dihydroergotamine under appropriate conditions, providing a reversible redox handle not available in the parent compound . These analytical differentiation features are essential for developing selective LC-MS/MS methods capable of quantifying N-oxide impurities in dihydroergotamine drug substance without interference from the parent API.

Redox chemistry Structure-activity relationship Analytical differentiation N-oxide characterization

Validated Application Scenarios for 9,10-Dihydroergotamine N-Oxide in Pharmaceutical and Analytical Research


ANDA Impurity Profiling and Method Validation for Dihydroergotamine Drug Products

9,10-Dihydroergotamine N-Oxide serves as a critical impurity reference standard for Abbreviated New Drug Application (ANDA) submissions involving dihydroergotamine formulations. The compound is supplied with comprehensive certificates of analysis (COA) and full characterization data compliant with regulatory guidelines, enabling its use in analytical method development and method validation (AMV) for quality control applications [1][2]. Given that N-oxide species are among the known related compounds and impurities in ergopeptine pharmaceutical preparations [3], the availability of a fully characterized, traceable reference standard of this specific N-oxide is essential for establishing system suitability, determining limit of detection (LOD) and limit of quantitation (LOQ), and validating HPLC or LC-MS/MS methods intended for regulatory submission. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility, further supporting regulatory acceptance [1].

Metabolite Identification and Toxicological Screening of Ergot Alkaloid Exposure

The compound is directly applicable as an authentic reference standard for the identification and confirmation of N-oxide metabolites in toxicological screening studies of ergot alkaloid exposure. Research has established that ergot alkaloids including ergotamine undergo extensive phase I metabolism in both human and equine liver S9 fractions, yielding N-oxide metabolites alongside nor-, hydroxy, and dihydro-diole species [4]. In vitro metabolism studies of dihydroergotamine using rat liver microsomes have specifically identified 9,10-dihydroergotamine N-oxide as a detectable metabolite via HPLC-MS/MS analysis [5]. The use of the authentic N-oxide reference standard allows forensic and clinical toxicology laboratories to develop targeted LC-HRMS/MS screening methods with confirmed retention times and MS2 spectral libraries, thereby extending the detection window for ergot alkaloid exposure in biological matrices such as urine and feces [4].

Quality Control Release Testing and Stability-Indicating Method Development

In pharmaceutical quality control environments, 9,10-Dihydroergotamine N-Oxide is employed as a reference standard for developing and validating stability-indicating analytical methods that monitor oxidative degradation pathways of dihydroergotamine. The N-oxide represents a potential oxidative degradation product and is included among known related compounds and impurities for dihydroergotamine drug substance [3]. The distinct physicochemical properties conferred by the N-oxide functional group—including altered polarity and the 16 g/mol mass increase relative to parent DHE—enable chromatographic separation and mass spectrometric differentiation from both the parent API and other impurity species [1][6]. This analytical orthogonality is essential for accurate quantification in stability studies conducted under ICH Q1A guidelines, where forced degradation samples must be analyzed for oxidative impurity formation. The compound is supplied with detailed characterization data suitable for inclusion in analytical method validation protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Dihydroergotamine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.